molecular formula C17H22F6N4O6 B13246415 morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid

morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid

Cat. No.: B13246415
M. Wt: 492.4 g/mol
InChI Key: UFOJYLNPZZALAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a piperidine ring, and a pyrazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine and morpholine rings. The final step involves the addition of the trifluoroacetic acid moiety. Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; trifluoroacetic acid
  • 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile

Uniqueness

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid stands out due to its combination of three distinct rings (morpholine, piperidine, and pyrazole) and the presence of the trifluoroacetic acid moiety. This unique structure imparts specific chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Molecular Formula C17H22F6N4O6
Molecular Weight 492.4 g/mol
CAS Number 1803581-16-9

This compound features a morpholine ring and a pyrazole moiety, which are known for their biological activities. The trifluoroacetic acid component may enhance solubility and bioavailability.

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone functions primarily through the inhibition of phosphoinositide 3-kinase (PI3K) pathways. PI3K is crucial for various cellular processes, including survival, proliferation, and metabolism. Aberrant activation of this pathway is implicated in several cancers and inflammatory diseases .

Key Mechanisms:

  • PI3K Inhibition : The compound selectively inhibits the delta isoform of PI3K, which may lead to reduced toxicity compared to broad-spectrum inhibitors .
  • Antitumor Activity : It shows promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit BRAF(V600E) mutations and other oncogenic pathways .

Case Study:
In vitro studies evaluated the efficacy of morpholin-based pyrazoles against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited enhanced cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating immune responses and reducing cytokine production. This can be particularly beneficial in treating conditions like rheumatoid arthritis and asthma .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrazole and morpholine structures can significantly influence biological activity. For example:

  • Substituents on the Pyrazole Ring : Different substituents can enhance or diminish the inhibitory activity on PI3K.
  • Morpholine Modifications : Variations in the morpholine ring may affect solubility and binding affinity to target proteins .

Summary of Findings

Biological ActivityObservations
Antitumor Activity Effective against various cancer cell lines
Anti-inflammatory Effects Reduces cytokine production
Selectivity High selectivity for PI3K delta isoform

Properties

Molecular Formula

C17H22F6N4O6

Molecular Weight

492.4 g/mol

IUPAC Name

morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H20N4O2.2C2HF3O2/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10;2*3-2(4,5)1(6)7/h9-10,14H,1-8H2,(H,15,16);2*(H,6,7)

InChI Key

UFOJYLNPZZALAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.